2,3-difluoro-N-[4-(1-methyl-1H-pyrrol-2-yl)butan-2-yl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-difluoro-N-[4-(1-methyl-1H-pyrrol-2-yl)butan-2-yl]pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of difluoro groups at the 2 and 3 positions of the pyridine ring, a pyrrole moiety, and a butan-2-yl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-difluoro-N-[4-(1-methyl-1H-pyrrol-2-yl)butan-2-yl]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Difluoro Groups: The difluoro groups are introduced via a halogenation reaction using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Pyrrole Moiety: The pyrrole moiety is attached through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira coupling.
Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, typically using reagents like carbodiimides or amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2,3-difluoro-N-[4-(1-methyl-1H-pyrrol-2-yl)butan-2-yl]pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2,3-difluoro-N-[4-(1-methyl-1H-pyrrol-2-yl)butan-2-yl]pyridine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,3-difluoro-N-[4-(1-methyl-1H-pyrrol-2-yl)butan-2-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-difluoro-N-[4-(1H-pyrrol-2-yl)butan-2-yl]pyridine-4-carboxamide: Similar structure but lacks the methyl group on the pyrrole moiety.
2,3-difluoro-N-[4-(1-methyl-1H-pyrrol-2-yl)butan-2-yl]pyridine-3-carboxamide: Similar structure but with the carboxamide group at the 3 position of the pyridine ring.
Uniqueness
The uniqueness of 2,3-difluoro-N-[4-(1-methyl-1H-pyrrol-2-yl)butan-2-yl]pyridine-4-carboxamide lies in its specific substitution pattern and the presence of both difluoro and pyrrole moieties. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2,3-difluoro-N-[4-(1-methylpyrrol-2-yl)butan-2-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O/c1-10(5-6-11-4-3-9-20(11)2)19-15(21)12-7-8-18-14(17)13(12)16/h3-4,7-10H,5-6H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWDLSNBDUMHQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CN1C)NC(=O)C2=C(C(=NC=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.